molecular formula C16H14F3N5O2S B2597279 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251560-90-3

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2597279
CAS No.: 1251560-90-3
M. Wt: 397.38
InChI Key: ZQFDLQAFDSBIMB-UHFFFAOYSA-N
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Description

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of thiazole, triazole, and carboxamide functional groups, which contribute to its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,5-dimethyl-1,3-thiazole with appropriate reagents under controlled conditions.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes, often catalyzed by copper(I) salts.

    Coupling of Functional Groups: The final step involves coupling the thiazole and triazole rings with the carboxamide group using suitable coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxyphenyl group, which may result in different biological activities.

    1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, which may affect its reactivity and potency.

    1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(methoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, which may influence its chemical properties and biological effects.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-8-10(3)27-15(20-8)24-9(2)13(22-23-24)14(25)21-11-4-6-12(7-5-11)26-16(17,18)19/h4-7H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFDLQAFDSBIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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